Perfluoropentadecane

Descripción

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Perfluoropentadecane (PFPeD) is classified as a perfluoroalkane, a subgroup within the larger class of per- and polyfluoroalkyl substances (PFAS). researchgate.net PFAS are synthetic organofluorine compounds characterized by a carbon chain in which all or many of the hydrogen atoms have been replaced by fluorine atoms. researchgate.netwikipedia.org This carbon-fluorine bond is one of the strongest in organic chemistry, granting these substances exceptional chemical and thermal stability. researchgate.netcanada.ca PFAS have been manufactured and used in a wide array of industrial and consumer products since the 1940s and 1950s due to these desirable properties. canada.caacademie-sciences.frpops.int this compound, with its 15-carbon backbone fully saturated with fluorine, represents a long-chain perfluorinated compound. scbt.com The general stability that defines PFAS is a primary reason for the environmental and health concerns surrounding them, as it leads to extreme persistence in the environment. wikipedia.orgepa.gov

Significance of this compound in Emerging Contaminant Studies

An "emerging contaminant" is a substance that poses a potential or real threat to human health or the environment but is not yet widely regulated or monitored. epa.gov this compound and other PFAS fall into this category as scientific understanding of their prevalence and effects continues to evolve. nih.govnih.gov The widespread use and high persistence of PFAS lead to numerous opportunities for human and environmental exposure. quarles.com Concerns are growing as research increasingly links the PFAS family to a range of adverse health impacts. nih.gov The study of specific long-chain PFAS like this compound is significant because different chain lengths can exhibit different behaviors in terms of transport, bioaccumulation, and toxicity. Its detection in various environmental matrices, although often at lower concentrations than more well-known PFAS like PFOS and PFOA, marks it as a compound of interest in comprehensive environmental risk assessments.

Historical Overview of Perfluorinated Alkane Research Relevant to this compound

The field of organofluorine chemistry began in the late 19th and early 20th centuries, with the first synthesis of organofluorine compounds. numberanalytics.comnih.gov Industrial-scale production of fluorochemicals surged during World War II, driven by the need for highly stable materials. academie-sciences.fr The development of processes like electrochemical fluorination (ECF) in the 1940s enabled the large-scale synthesis of perfluorinated compounds, including perfluoroalkanes. wikipedia.orgacademie-sciences.fr Early research focused on the unique properties of these substances, such as their extreme stability and non-reactivity, which made them ideal for a multitude of applications. pops.intnumberanalytics.com Over the past few decades, research has shifted significantly towards understanding the environmental fate, transport, and potential toxicity of these persistent chemicals, with studies on sediment cores showing increasing concentrations of PFAS that correspond with historical production and use.

Chemical and Physical Properties of this compound

This compound is an alkyl fluorinated building block. chemicalbook.com Its chemical identity and physical state are defined by its fully fluorinated 15-carbon chain.

Molecular and Structural Information

Molecular Formula : C₁₅F₃₂ scbt.comsynquestlabs.com

Alternate Name : Dotriacontafluoropentadecane scbt.com

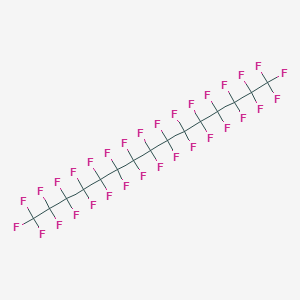

Structure : A linear chain of 15 carbon atoms saturated with 32 fluorine atoms (CF₃(CF₂)₁₃CF₃).

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2264-03-1 | scbt.comsynquestlabs.com |

| Molar Mass | 788.11 g/mol | scbt.comamazon.com |

| Physical State | Solid | |

| Melting Point | 110-113 °C | chemicalbook.comsynquestlabs.com |

| Boiling Point | 228 °C | chemicalbook.com |

Spectroscopic Data

While detailed spectra are specific to individual analyses, the primary techniques used for the structural elucidation and identification of this compound and related compounds include:

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns, confirming the compound's identity. Gas chromatography-mass spectrometry (GC-MS) is a common method for purity assessment. molaid.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the chemical environment of the fluorine and carbon atoms, though the complexity of the spectra for long-chain perfluorinated compounds can be a challenge. molaid.com

Infrared (IR) Spectroscopy : Can identify the characteristic C-F bond stretches, which are prominent in the spectra of all fluorocarbons. molaid.com

Synthesis and Manufacturing Processes

The synthesis of perfluorinated alkanes like this compound can be achieved through several methods, primarily distinguished by laboratory-scale and industrial-scale approaches.

Laboratory-Scale Synthesis

On a laboratory scale, specific perfluoroalkanes can be synthesized with high purity for use as analytical standards or in specialized research. These methods often prioritize precision over yield. The "PERFECT" (perfluorination of an organic compound in elemental fluorine) method, for example, allows for the synthesis of perfluorinated ketones from non-fluorinated precursors, showcasing a technique that could be adapted for creating various perfluorinated structures. nih.gov

Industrial Production Methods

Two main processes have historically dominated the industrial-scale production of PFAS. academie-sciences.fr

Electrochemical Fluorination (ECF) : Also known as the Simons Process, this method involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). academie-sciences.fr It is an aggressive and non-selective process that results in a complex mixture of linear, branched, and cyclic perfluorinated molecules of various chain lengths, which must then be separated. wikipedia.orgacademie-sciences.fr

Telomerization : This process involves the free radical reaction of tetrafluoroethylene (B6358150) (TFE) with a fluorinated alkyl iodide. academie-sciences.fr It typically produces a series of linear, even-numbered perfluoroalkyl iodides, which can then be separated by distillation to yield pure homologs. academie-sciences.fr

Environmental Fate and Transport

The extreme stability of the carbon-fluorine bond makes perfluoroalkanes like this compound highly resistant to typical environmental degradation processes, including hydrolysis, photolysis, or biodegradation. epa.gov

Atmospheric and Aquatic Systems

Once released into the environment, PFAS can be transported over long distances. While some shorter-chain PFAS can be volatile, longer-chain compounds like this compound tend to partition to solid phases like soil and sediment. diva-portal.org Studies on ski waxes containing highly fluorinated compounds have shown that these chemicals can be abraded onto snow, and during snowmelt, they can be released into meltwater or sorb to soil particles. diva-portal.org

Bioaccumulation and Biomagnification

Bioaccumulation is the process where a substance builds up in an individual organism over its lifetime, as the organism absorbs it at a rate faster than it can be eliminated. cimi.orggeeksforgeeks.orgenvpk.com

Biomagnification is the process where the concentration of a substance increases as it moves up through the food chain. cimi.orggeeksforgeeks.orgfiveable.me

PFAS are known to bioaccumulate, and their potential for biomagnification is a significant concern. epa.govnih.gov Because they are persistent and can accumulate in living tissues, long-chain PFAS can become increasingly concentrated at higher trophic levels. cimi.orgepicwaterfilters.com The bioaccumulative potential of this compound is under investigation, as its long-chain structure suggests it may persist and accumulate in organisms. synquestlabs.com

Analytical Methodologies for Detection

Detecting and quantifying this compound in environmental and biological samples requires highly sensitive analytical techniques due to its typically low concentrations.

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures into individual components. khanacademy.org

Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is a cornerstone of PFAS analysis. e3s-conferences.org It is used to separate different PFAS from each other within a sample before they are introduced to the detector.

Gas Chromatography (GC) : GC can also be used, particularly for more volatile PFAS or after a derivatization step. It is often coupled with mass spectrometry for definitive identification.

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules. plasmion.com

Tandem Mass Spectrometry (MS/MS) : Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for PFAS analysis. nih.govepo.org This technique offers very high sensitivity and specificity, enabling the detection of trace levels of compounds like this compound in complex matrices such as water, soil, and biological tissues. nih.gov

Applications and Industrial Uses

While specific applications for this compound are not as widely documented as for other PFAS, perfluorinated alkanes as a class have been used in various high-performance applications.

Advanced Materials and Coatings

The unique properties of perfluorinated compounds, including being both hydrophobic (water-repelling) and oleophobic (oil-repelling), make them valuable for surface treatments. academie-sciences.fr They have been used to create non-stick, stain-resistant, and waterproof coatings for textiles, paper, and cookware. wikipedia.orgpops.int this compound has been studied for its potential use in creating superhydrophobic surfaces, which are extremely resistant to wetting and have applications in anti-biofilm and anti-fouling coatings for industrial and biomedical purposes. google.com

Electronic and Biomedical Applications

Perfluorocarbons have been investigated for a range of specialized uses. Their high density, chemical inertness, and thermal stability make them suitable as coolants and dielectric fluids in the electronics industry. chemicalbook.com In the biomedical field, the inertness of fluoropolymers has led to their use in surgical implants. greenpeace.to

Current and Future Research Directions

Gaps in Research

Despite growing interest, significant research gaps remain for this compound. More data is needed on its specific toxicological profile, global distribution, and prevalence in various environmental compartments and biota. itrcweb.org Understanding its long-term behavior, degradation pathways (if any), and bioaccumulation factors is crucial for accurate risk assessment.

Innovations in Remediation

Addressing PFAS contamination is a major environmental challenge. Research is accelerating on innovative destruction technologies that can break the stable carbon-fluorine bond. cleantech.comnih.gov Promising methods include:

Supercritical Water Oxidation (SCWO) : Uses water at extremely high temperatures and pressures to break down persistent pollutants. nih.govthechemicalengineer.com

Electrochemical Oxidation : Employs electrodes to generate powerful oxidizing agents that can degrade PFAS molecules. nih.govthechemicalengineer.com

Plasma Treatment and Sonolysis : Use high energy to create reactive species that can destroy PFAS. tetratech.com These next-generation technologies offer potential alternatives to traditional disposal methods like incineration, which may not be fully effective and can create harmful byproducts. cleantech.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontafluoropentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15F32/c16-1(17,2(18,19)4(22,23)6(26,27)8(30,31)10(34,35)12(38,39)14(42,43)44)3(20,21)5(24,25)7(28,29)9(32,33)11(36,37)13(40,41)15(45,46)47 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYNDPROJKKCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15F32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375110 | |

| Record name | Perfluoropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-03-1 | |

| Record name | Perfluoropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2264-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence, Distribution, and Fate of Perfluoropentadecane

Detection and Quantification in Environmental Compartments

The detection of PFPeDA in the environment is a key indicator of its pervasive nature. Advanced analytical techniques are required to quantify its presence in different environmental compartments.

PFPeDA has been identified in various aquatic environments. In surface waters, its presence is often linked to industrial discharges and runoff. delaware.gov For instance, a statewide study of surface waters in Delaware detected various per- and polyfluoroalkyl substances (PFAS), highlighting the potential for these compounds to enter aquatic systems. delaware.gov Contaminated groundwater is another significant reservoir for PFPeDA, often resulting from sources like landfill leachate. swananorthernlights.orgdtic.milresearchgate.net The oceans also act as a sink for PFPeDA, with oceanic transport being a likely dominant pathway for its distribution to remote regions like the Arctic. nammco.no While direct atmospheric transport through particle binding is possible, it is considered a less significant pathway for PFAAs compared to oceanic currents. nammco.nopublish.csiro.au

Table 1: Detection of Perfluoropentadecane (PFPeDA) in Aquatic Systems

| Aquatic System | Key Findings | Primary Transport/Source | References |

|---|---|---|---|

| Surface Water | Detected in statewide surface water studies. | Industrial discharges, stormwater runoff. | delaware.gov |

| Groundwater | Found in PFAS-contaminated groundwater. | Landfill leachate, industrial site contamination. | swananorthernlights.orgdtic.milresearchgate.net |

| Oceans | Considered a major sink; detected in remote marine environments. | Oceanic transport is a dominant pathway. | nammco.no |

In terrestrial environments, PFPeDA has been found in both soil and sediment. nih.govcore.ac.uk Sewage sludge, often used as an agricultural fertilizer, has been identified as a significant source of organic fluorine, including PFAS, to soils. researchgate.net Studies have shown that soils from known PFAS-contaminated sites exhibit high concentrations of extractable organic fluorine. nih.gov For example, extractable organic fluorine (EOF) values in PFAS-contaminated soils have been measured at concentrations of 48, 941, and 6985 µg/kg dry weight. nih.gov

Sediments, particularly in areas downstream from industrial activities, can act as a reservoir for PFPeDA and other PFAS. core.ac.ukdiva-portal.org Concentrations of PFPeDA in sediment from Lake Tyrifjorden in Norway, downstream from a paper products factory, were measured at 0.2 ± 0.0 ng/g, with a maximum of 0.2 ng/g. core.ac.uk In the same study, the concentration in biota was 1.5 ± 1.1 ng/g, with a maximum of 11.1 ng/g. core.ac.uk The transformation of hydrophobic precursor compounds in sediments is considered a source of PFAAs to aquatic organisms. core.ac.ukacs.org

Table 2: this compound (PFPeDA) Concentrations in a Norwegian Lake Ecosystem

| Compartment | Mean Concentration (ng/g) | Maximum Concentration (ng/g) | References |

|---|---|---|---|

| Sediment | 0.2 ± 0.0 | 0.2 | core.ac.uk |

| Biota | 1.5 ± 1.1 | 11.1 | core.ac.uk |

PFPeDA has been detected in the atmosphere, even in remote locations, which points to its potential for long-range transport. remo-rcm.demiljodirektoratet.no Airborne PFCs have been found in all air samples from the Arctic to the Antarctic, with concentrations being lower in the Southern Hemisphere. remo-rcm.de This global distribution confirms that these chemicals can be transported over long distances from their primary sources, which are mainly in the Northern Hemisphere. remo-rcm.de Atmospheric concentrations of PFAAs in China were found to range from 6.19 to 292.57 pg/m³, with an average of 39.84 ± 28.08 pg/m³. copernicus.org The transport of PFAAs in the atmosphere is thought to occur through association with particles and the degradation of volatile precursor compounds. copernicus.org

Due to its persistent and bioaccumulative nature, PFPeDA has been detected in various organisms, indicating its entry into food webs. remo-rcm.demiljodirektoratet.nonih.gov It can accumulate in plants through uptake from contaminated soil and water, as well as through atmospheric deposition. nih.gov In animals, accumulation occurs through diet, inhalation, or dermal exposure to contaminated environments. nih.gov Long-chain PFAS like PFPeDA tend to bind to proteins in the liver, kidney, and muscle tissue rather than accumulating in lipids. nih.gov Studies on Swedish Peregrine Falcon eggs collected between 1974 and 2007 showed an increasing trend for PFPeDA over the study period. publish.csiro.au The presence of PFPeDA and other PFAS in Arctic marine mammals further underscores their ability to bioaccumulate in food chains. nammco.no

Atmospheric Presence and Transport

Environmental Transport Mechanisms

The widespread presence of PFPeDA is a result of its ability to be transported over long distances through various environmental pathways.

The detection of PFPeDA in remote areas such as the Arctic is strong evidence of its potential for long-range atmospheric transport. publish.csiro.auremo-rcm.de While PFPeDA itself has low volatility, its presence in the atmosphere is largely attributed to the transport of volatile precursor compounds which then degrade into stable PFAAs like PFPeDA. publish.csiro.aucanada.caca.govaecom.com Additionally, PFAAs can be transported through the atmosphere bound to particles. copernicus.orgaecom.comdiva-portal.org Modeling studies have indicated that the atmospheric transport of directly emitted PFAAs from manufacturing sources could be a significant, previously underestimated, transport pathway. publish.csiro.au

Aqueous and Sediment Transport Dynamics

The transport and distribution of this compound (PFPD) in aquatic environments are governed by its physicochemical properties, particularly its long fluorinated carbon chain, which results in strong hydrophobicity. Like other long-chain per- and polyfluoroalkyl substances (PFAS), PFPD's movement through water and its interaction with sediment are critical to understanding its environmental fate.

Long-chain PFAS exhibit significant sorption to sediment and soil, a process influenced by factors like organic carbon content, pH, and the presence of other minerals. ub.edu The hydrophobic perfluorinated tail of the molecule is the primary driver for its partitioning from the aqueous phase to solid matrices like sediment and soil organic matter. researchgate.netnih.gov This sorption behavior significantly retards the movement of long-chain compounds in aquatic systems compared to their short-chain counterparts. nih.govnih.gov Short-chain PFAS are more mobile and more likely to be found in water, with a greater potential to reach groundwater, whereas longer-chain substances have a greater tendency to accumulate in sediment. service.gov.ukeuropa.eu

Studies on various PFAS have demonstrated that the solid-liquid distribution coefficient (Kd), a measure of a substance's tendency to sorb to solids, increases with the length of the perfluorocarbon chain. nih.gov For instance, research on perfluorooctane (B1214571) sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) shows they are more strongly sorbed than perfluorobutane sulfonic acid (PFBS). nih.gov This indicates that PFPD, with its 15-carbon chain, would be expected to have a very high affinity for sediment. This is supported by a high Koc value (organic carbon-water (B12546825) partition coefficient) of 10,000,000,000, which indicates low mobility in soil. apolloscientific.co.uk

The process of sediment transport itself, driven by water flow, can redistribute contaminants. boquinstrument.comusda.gov Sediments act as both a sink and a long-term source of PFAS contamination in aquatic environments. ub.eduepa.gov While PFPD may be strongly bound to sediment particles, these particles can be resuspended and transported over large distances, especially during high-flow events. environment.govt.nzencyclopedie-environnement.org Analysis of sediment cores provides a historical record of contamination, showing increased deposition of pollutants over time corresponding to industrial and urban development. frontiersin.orgnih.govmdpi.comfrontiersin.org

Table 1: Factors Influencing Aqueous and Sediment Transport of Long-Chain PFAS

| Factor | Influence on Transport | Research Findings |

| Chain Length | Longer chains lead to increased sorption and reduced mobility in water. | The solid-liquid distribution coefficient (Kd) increases with chain length. nih.gov Long-chain PFAS are retained in shallower surface soil, while short-chain PFAS can more readily infiltrate deeper soil and groundwater. nih.gov |

| Organic Carbon | Higher organic carbon content in sediment increases PFAS sorption. | Soil organic carbon content is a main parameter affecting the sorption behavior of PFAS in sediments. ub.edu |

| Hydrophobicity | Strong hydrophobic interactions drive partitioning from water to sediment. | The primary mechanism for PFAS sorption onto soil is the interaction between the hydrophobic tail and soil organic matter. researchgate.net |

| Sediment Dynamics | Resuspension and transport of contaminated sediment can distribute PFAS. | Dams and other structures can disrupt sediment flow, causing accumulation of contaminated materials. encyclopedie-environnement.org |

Environmental Persistence and Degradation Pathways

Recalcitrance to Abiotic Degradation

This compound is exceptionally resistant to environmental degradation. This persistence is a hallmark of perfluorinated compounds and stems from the extreme strength and stability of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. nih.govcanada.ca This bond makes the perfluoroalkyl chain chemically inert and highly resistant to breakdown by common environmental degradation processes. nih.gov

Abiotic degradation pathways, which are non-biological processes such as hydrolysis, oxidation, reduction, and photolysis, are generally ineffective at breaking down perfluorinated alkanes like PFPD under typical environmental conditions. canada.canormecows.com The dense shield of electron-rich fluorine atoms protects the carbon backbone from chemical attack. canada.ca Consequently, these substances are not broken down by acids, bases, oxidants, or reductants found in the environment. canada.ca While some studies have shown that certain polyfluorinated precursors can be transformed through abiotic processes, the resulting perfluorinated acids and alkanes are end-products that are highly resistant to further degradation. service.gov.ukepa.govepa.gov Some research has indicated that abiotic hydrolysis of certain fluorotelomer-based PFAS is possible under highly alkaline conditions (pH 10-12), but these conditions are not typical in the natural environment. dtic.mil

Due to this recalcitrance, PFPD is classified as a highly persistent substance in both water and soil. apolloscientific.co.uk This extreme persistence means that once released into the environment, PFPD can remain unaltered for exceptionally long periods, leading to long-term contamination of soil, sediment, and water bodies. epa.govcanada.ca

Limited Biotransformation Studies for Long-Chain Perfluorinated Alkanes

The same chemical stability that makes this compound resistant to abiotic degradation also makes it highly recalcitrant to biological transformation. Biotransformation, the alteration of chemical substances by living organisms, is a major degradation pathway for many organic pollutants. However, for long-chain perfluorinated alkanes, this process is extremely limited or non-existent. nih.govmdpi.com

The strong C-F bonds and the structure of the perfluoroalkyl chain make these molecules difficult for microorganisms to metabolize. nih.gov Studies have shown that perfluoroalkyl acids (PFAAs) like PFOA are generally not metabolized by microbial communities from various sources, including industrial sites and wastewater treatment plants. nih.gov While some polyfluorinated compounds, often referred to as "precursors," can undergo biotransformation where parts of the molecule are altered, these processes typically lead to the formation of persistent PFAAs as terminal products. acs.orgnih.gov For example, some perfluoroalkane sulfonamido derivatives can be degraded to form perfluorooctane sulfonate (PFOS), but the perfluorinated chain itself remains intact. nih.gov

There is a significant lack of data specifically on the biotransformation of this compound. However, the extensive research on other long-chain PFAS strongly suggests that it is not readily biodegradable. mdpi.comlgcstandards.com The general consensus is that these compounds are not metabolized and are poorly eliminated by living organisms. epa.gov This lack of degradation, combined with their potential to accumulate, contributes to their persistence in the food chain and the wider environment. nih.gov

Table 2: Summary of Degradation Potential for Long-Chain PFAS

| Degradation Pathway | Effectiveness for this compound | Scientific Rationale |

| Abiotic Degradation | Extremely Low / Negligible | The carbon-fluorine bond is one of the strongest covalent bonds, making the molecule highly resistant to hydrolysis, oxidation, and photolysis under environmental conditions. nih.govcanada.ca |

| Biotransformation | Extremely Low / Negligible | The perfluorinated structure is resistant to microbial enzymatic attack. Studies on analogous long-chain PFAS show a lack of biotransformation. nih.govmdpi.com |

Analytical Chemistry Methodologies for Perfluoropentadecane Detection and Characterization

Advanced Extraction and Sample Preparation Techniques for Perfluorinated Compounds

Effective extraction and sample preparation are critical for the accurate quantification of perfluoropentadecane, minimizing matrix interference and concentrating the analyte to detectable levels.

Solid-Phase Extraction (SPE) is a cornerstone technique for extracting per- and polyfluoroalkyl substances (PFAS) from aqueous samples. labcompare.com For long-chain PFCAs like PFPeDA, weak anion exchange (WAX) SPE cartridges are often employed. lcms.cz These cartridges can be made of a polymeric material specifically treated to be free of PFAS, ensuring low background contamination. plytix.com Automated SPE systems, which can be programmed for various steps including sample loading, rinsing, and elution, help to reduce contamination and improve reproducibility. labcompare.com The use of materials like PEEK and stainless steel in these systems further minimizes the risk of analyte adsorption and background interference. labcompare.com Some methods advocate for a dual SPE approach, combining different sorbents to enhance cleanup, though single cartridge methods with combined functionalities are also effective and can save time and cost. chromatographyonline.com For instance, a WAX and hydrophobic interaction resin can provide sufficient retention for long-chain PFAS. chromatographyonline.com Recoveries for PFCAs using weak anion exchange solid-phase extraction have been reported to be in the range of 83% to 130% for many analytes and matrices. nih.govacs.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another widely adopted extraction method, initially developed for pesticide analysis in food and now adapted for PFAS. lcms.cz This technique involves a salting-out and phase separation mechanism using salts and acetonitrile. lcms.cz Modified QuEChERS methods have been successfully applied to a variety of biological matrices, including fish tissue, algae, and plants. lcms.czresearchgate.net For long-chain PFAS, modifications to the standard QuEChERS procedure, such as removing graphitized carbon black (GCB) from the dispersive solid-phase extraction (dSPE) step, can improve recovery rates. lcms.cz One study on the analysis of 14 PFAS in oysters using a QuEChERS approach with a combination of primary secondary amine (PSA) and GCB for cleanup reported recoveries between 61% and 116.3%. tandfonline.com Another study implementing a modified QuEChERS method for 30 PFAS in various produce matrices achieved recoveries of 72–113%. lcms.cz

The following table summarizes the performance of different extraction techniques for long-chain PFAS, including compounds structurally similar to this compound.

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other compounds in a sample prior to detection by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Fluorinated Compound Analysis

While less common than LC-MS for PFAS analysis, GC-MS can be a valuable alternative, particularly for providing information about structural isomers. nih.gov However, due to the low volatility of PFCAs like this compound, derivatization is a mandatory step to convert the polar carboxylic acid group into a less polar, more volatile derivative. nih.gov

Several derivatization agents have been developed. A study utilizing diphenyl diazomethane (B1218177) for the derivatization of C2-C14 PFCAs reported rapid reaction times of less than one minute. nih.govacs.org This method, combined with a weak anion exchange solid-phase extraction, yielded instrument detection limits ranging from 8 to 220 fg per injection. nih.govacs.org Other derivatization agents include 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netresearchgate.net The choice of derivatization agent and the optimization of reaction conditions (e.g., temperature, time, and reagent concentration) are crucial for achieving high derivatization efficiency. researchgate.net

Despite its potential, GC-MS analysis of PFCAs has drawbacks, including potentially higher detection limits and longer sample preparation times compared to LC-MS/MS. nih.govacs.orgnih.gov The derivatization step itself can also be a source of analyte loss or contamination. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations for PFAS

LC coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the analysis of PFAS, including long-chain compounds like this compound. chromatographyonline.com Reversed-phase chromatography is the most common separation technique. halocolumns.com

For comprehensive analysis covering a wide range of PFAS, from ultrashort- to long-chain, mixed-mode chromatography combining reversed-phase and ion-exchange functionalities has shown promise. sciex.comsciex.com This approach allows for the retention and separation of a broad spectrum of analytes in a single injection. sciex.comsciex.com A direct injection LC-MS/MS method using mixed-mode chromatography has been developed for the simultaneous quantification of ultrashort-, short-, and long-chain PFAAs in water. sciex.com

The sensitivity of modern LC-MS/MS systems enables the detection of PFAS at very low concentrations. For example, a direct injection method using a SCIEX 7500 system achieved in-sample limits of quantitation (LOQs) of 0.2–10 ng/L for most target analytes. sciex.com Another on-line SPE-LC/MS/MS method reported LOQs ranging from 1 to 20 ng/L for various PFCAs. nih.gov

The following table provides an overview of LC-MS methods relevant to the analysis of long-chain PFCAs.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information, which is crucial for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compound Analysis

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. rsc.orgnumberanalytics.com The ¹⁹F nucleus has a high natural abundance (100%) and high sensitivity, similar to that of protons, making it well-suited for detecting and characterizing organofluorine compounds. rsc.orgspectralservice.de A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the probability of peak overlapping and allows for the resolution of individual fluorine environments within a molecule. lcms.cz

This technique is particularly useful for analyzing complex mixtures of fluorinated molecules without the need for extensive separation or the use of standards. rsc.org The lack of naturally occurring fluorinated compounds results in minimal background signals, making ¹⁹F NMR ideal for environmental sample analysis. rsc.orgscholaris.ca Researchers have developed ¹⁹F-centered NMR analysis methods that utilize the far-reaching couplings of ¹⁹F with ¹H and ¹³C to obtain a wealth of structural information. rsc.org For fully fluorinated compounds like perfluorocarbons, where traditional ¹H-NMR is not applicable due to the absence of protons, ¹⁹F NMR is an essential technique for qualitative and quantitative analysis. spectralservice.de

Fluorine K-edge X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Fluorine Speciation

Fluorine K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a non-destructive, surface-sensitive technique that can provide information about the chemical speciation of fluorine in a sample. dntb.gov.ua This method is capable of distinguishing between inorganic and organic fluorine compounds without requiring pre-treatment of solid samples. dntb.gov.ua Organofluorine compounds exhibit distinct broad features in their XANES spectra, which can be correlated with the chain length of the perfluoroalkyl substance. dntb.gov.uaresearchgate.net

In combination with µ-X-ray fluorescence (µ-XRF) mapping, XANES can be used to visualize the spatial distribution of fluorine-containing compounds on a sample's surface. researchgate.netrsc.orgrsc.org This combined approach allows for the identification of "hotspots" of fluorine contamination, which can then be analyzed by µ-XANES to determine the chemical form of the fluorine present. researchgate.netrsc.orgrsc.org The penetration depth of XANES is approximately 1 µm, which is significantly deeper than that of X-ray photoelectron spectroscopy (XPS), allowing for the analysis of species at and just below the immediate surface. Studies have successfully applied this technique to various matrices, including contaminated soil, sludge, and concrete, demonstrating its utility in characterizing the distribution of long-chain PFAS. researchgate.netrsc.orgrsc.orguq.edu.au

Quantitative Analysis and Quality Assurance in Environmental Monitoring of Perfluorinated Compounds

The accurate quantification of perfluorinated compounds (PFCs), including this compound (PFPeDA), in environmental samples is fundamental to understanding their distribution, fate, and potential impact. Robust quantitative analysis is underpinned by stringent quality assurance (QA) and quality control (QC) protocols that ensure data are reliable, comparable, and legally defensible. diva-portal.orgepa.gov These measures are crucial throughout the analytical process, from sample collection to final data reporting, especially for long-chain PFCs like PFPeDA, which can present unique analytical challenges.

Key components of a comprehensive QA/QC program for PFC analysis include the use of certified reference materials (CRMs), isotopically labeled internal standards, and adherence to established measurement quality objectives (MQOs). norden.orgmsu.edu Furthermore, participation in interlaboratory studies is vital for assessing and improving the accuracy and comparability of results among different analytical laboratories worldwide. measurlabs.compfasolutions.org

Method Detection and Quantitation Limits

A critical aspect of quantitative analysis is the determination of the method detection limit (MDL) and the limit of quantitation (LOQ). The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. unit.no The LOQ represents the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. miljodirektoratet.no These limits are not static; they are matrix-dependent and must be determined for each specific environmental medium being analyzed, such as water, soil, or sediment. measurlabs.comresearchgate.net

For PFCs, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve extremely low detection limits, often in the parts-per-trillion (ng/L) or parts-per-billion (ng/g) range. nih.govjeaht.org However, achieving these low levels for all compounds is challenging. For example, a Korean study developing a simultaneous analytical method for 37 PFAS reported MDLs ranging from 0.12 to 1.36 ng/L in drinking water and 0.03 to 1.94 ng/g in sediment. diva-portal.org Another laboratory reports a general detection limit of 0.0005 mg/kg (or 0.5 ng/g) for PFAS in soil and sediment. measurlabs.com For long-chain PFCAs such as perfluorotetradecanoic acid (PFTeDA) and PFPeDA, concentrations in environmental samples, particularly historical ones, are often found to be below the LOQ, which presents a challenge for temporal trend analysis. diva-portal.orgnammco.no In some cases, due to the lack of a specific standard, PFPeDA is quantified semi-quantitatively using the calibration curve of a structurally similar compound, such as PFTeDA. alsglobal.com

Table 1: Examples of Method Detection/Quantification Limits for Perfluorinated Compounds

| Matrix | Analyte/Compound Group | Detection/Quantification Limit | Reference |

|---|---|---|---|

| Drinking Water | 37 PFAS | MDL: 0.12 - 1.36 ng/L | diva-portal.org |

| Sediment | 37 PFAS | MDL: 0.03 - 1.94 ng/g | diva-portal.org |

| Soil/Sediment | General PFAS | DL: 0.0005 mg/kg (0.5 ng/g) | measurlabs.com |

| Water | 22 Target PFAS | LOD: 3.2 - 36.2 ng/L | jeaht.org |

| Non-potable Water | 40 PFAS (EPA Method 1633) | MDL: Below 1 ng/L for 32 compounds; below 10 ng/L for all 40 | ntnu.no |

Internal Standards and Certified Reference Materials

The use of isotopically labeled internal standards is considered essential for the accurate quantification of PFCs. norden.org These standards, which are analogues of the target analytes labeled with isotopes like carbon-13 (¹³C), are added to samples before extraction. epa.gov Because they have nearly identical chemical and physical properties to their native counterparts, they can effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, including matrix-induced signal suppression or enhancement. norden.orgitrcweb.org For long-chain compounds, it is crucial to verify that the labeled standards themselves are free from contamination by their native forms. For instance, one certificate of analysis for a ¹³C-labeled perfluorohexadecanoic acid (PFHxDA) standard noted the presence of the native compound at a low percentage, which must be accounted for in method blanks. researchgate.net

Quality assurance is further maintained through the regular use of Certified Reference Materials (CRMs). These are materials with well-characterized and certified concentrations of specific analytes, produced by national metrology institutes like the National Institute of Standards and Technology (NIST). Analyzing CRMs alongside environmental samples helps to validate the accuracy of an analytical method and ensures that results are traceable to a recognized standard. Several vendors offer a wide range of analytical standards and CRMs for PFCs, including for long-chain compounds like perfluorohexadecanoic acid and perfluoropentadecanoic acid. msu.edudiva-portal.org

Measurement Quality Objectives and Interlaboratory Studies

To ensure data comparability and quality, environmental monitoring programs establish specific Measurement Quality Objectives (MQOs). diva-portal.orgepa.gov These are acceptance criteria for a range of QC samples. The single-laboratory validation study for EPA Method 1633, for example, established interim recovery criteria for matrix spikes to demonstrate method efficacy. epa.gov

Key QC samples and their objectives include:

Method Blanks: Analyzed with each batch of samples to check for contamination introduced during the analytical process. Concentrations should be below the LOQ. diva-portal.org

Laboratory Control Samples (LCS) / Ongoing Precision and Recovery (OPR): A clean matrix (e.g., reagent water) spiked with known concentrations of target analytes. The recovery of the analytes is measured to assess the accuracy and precision of the method.

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Environmental samples are spiked with known concentrations of analytes to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Laboratory Duplicates: A single sample is analyzed twice to assess the precision of the method, measured as the Relative Percent Difference (RPD).

Table 2: Typical Measurement Quality Objectives for PFC Analysis in Environmental Samples

| QC Sample Type | Parameter | Acceptance Criterion | Reference |

|---|---|---|---|

| Method Blank | Concentration | < Limit of Quantitation (LOQ) | diva-portal.org |

| Laboratory Control Sample (LCS) | Percent Recovery (% Recov.) | 50 - 150% | diva-portal.org |

| Matrix Spike (MS) | Percent Recovery (% Recov.) | 70 - 130% (EPA 1633 Validation) | epa.gov |

| Laboratory Duplicates | Relative Percent Difference (RPD) | ≤ 50% | diva-portal.org |

| Isotopically Labeled Internal Standards | Percent Recovery (% Recov.) | 50 - 150% (Recommended) | epa.gov |

Interlaboratory studies (ILS), also known as proficiency testing, are another cornerstone of quality assurance. In these studies, identical samples are sent to multiple laboratories for analysis. The results provide a snapshot of the state of the practice and help identify systematic biases or challenges in analytical methodologies. measurlabs.compfasolutions.org Early studies on PFCs revealed significant variability between laboratories, emphasizing the need for analytical improvements. measurlabs.com Subsequent studies have shown that accurate analysis is feasible when critical steps, such as the use of high-quality native and mass-labeled standards, are properly addressed. norden.org While these studies often focus on more prevalent PFCs like PFOS and PFOA, the principles and findings are applicable to the entire class of compounds, including PFPeDA.

Compound Names Mentioned in this Article

Remediation and Mitigation Strategies for Perfluoropentadecane Contamination

Ex Situ Treatment Technologies

Ex situ treatments involve the excavation of contaminated soil or pumping of contaminated groundwater to be treated above ground in a controlled environment. diva-portal.org This approach allows for more aggressive treatment conditions and better process control but can be associated with high costs and logistical challenges. fehrgraham.com

Adsorption-Based Methods for PFAS Removal

Adsorption is a widely used and commercially available technology for removing PFAS from water. researchgate.net This process involves passing contaminated water through a medium to which PFAS molecules bind. itrcweb.org The effectiveness of adsorbents depends on factors like the type of PFAS, its concentration, water chemistry, and the properties of the adsorbent material itself. diva-portal.orgmdpi.com

Granular Activated Carbon (GAC): GAC is a common and effective adsorbent for many organic contaminants, including PFAS. acs.org Its high surface area and porous structure provide sites for PFAS to attach, primarily through hydrophobic interactions. mdpi.com GAC is particularly effective for long-chain PFAS like PFPeDA, which have stronger hydrophobic tendencies compared to their short-chain counterparts. diva-portal.orgenviro.wiki However, its performance can be reduced by the presence of other organic compounds in the water, and the GAC requires periodic replacement or regeneration at high temperatures. researchgate.netnih.gov

Ion Exchange (IX) Resins: Anion exchange resins are another proven technology for PFAS removal. enviro.wiki These resins use an electrostatic mechanism to attract and capture the negatively charged functional groups of PFAS molecules like PFPeDA. mdpi.com IX resins can have a higher capacity and faster uptake for PFAS than GAC and can be more effective for a wider range of PFAS, including some shorter-chain compounds. diva-portal.orgenviro.wiki Like GAC, the resin requires regeneration or disposal once saturated. serdp-estcp.mil

Novel Adsorbents: Research is ongoing into alternative adsorbents to improve efficiency and cost-effectiveness. Materials like biochar (a charcoal-like substance made from organic waste), modified clays, and specialized polymers have shown promise in laboratory settings. mdpi.comresearchgate.netdiva-portal.org For instance, modified graphene oxide (GO) has demonstrated the ability to remove nearly 100% of both short- and long-chain PFAS from water within an hour. acs.org

Table 1: Comparison of Common Adsorbents for Long-Chain PFAS Removal Data is generalized for long-chain PFAS and serves as a proxy for Perfluoropentadecanoic acid.

| Adsorbent Material | Primary Removal Mechanism | Typical Effectiveness for Long-Chain PFAS | Key Considerations |

|---|---|---|---|

| Granular Activated Carbon (GAC) | Hydrophobic Interaction | High | Competition from other organics; requires thermal regeneration. researchgate.netnih.gov |

| Ion Exchange (IX) Resins | Electrostatic Interaction | Very High | Higher capacity than GAC; can be selective; requires chemical regeneration. enviro.wikiresearchgate.net |

| Biochar | Hydrophobic Interaction | Moderate to High | Sustainable source material; performance varies with feedstock and production temperature. diva-portal.org |

| Modified Graphene Oxide | Multiple (Hydrophobic, Electrostatic) | Very High (Lab-scale) | High adsorption capacity; currently in development. acs.org |

Advanced Oxidation Processes (AOPs) for Perfluorinated Compound Degradation

Advanced Oxidation Processes (AOPs) are destructive technologies that use highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, to break down organic pollutants. nih.govmdpi.com While effective for many contaminants, the stability of the C-F bond makes PFAS, including PFPeDA, highly resistant to oxidation. researchgate.net

Standard AOPs like ozonation or UV/hydrogen peroxide are largely ineffective for PFAS degradation. researchgate.net However, more aggressive AOPs have shown promise:

Persulfate-Based AOPs: Activating persulfate (S₂O₈²⁻) with heat, UV light, or alkaline conditions generates sulfate radicals, which are more effective oxidants for PFAS than hydroxyl radicals. mdpi.comredalyc.org Studies have shown that these processes can degrade long-chain PFAS, breaking them down into shorter-chain compounds and eventually mineralizing them to fluoride (B91410) ions. nih.govredalyc.org For example, heat-activated persulfate has achieved significant degradation of perfluorooctanoic acid (PFOA), a related long-chain compound. mdpi.com

Electrochemical Degradation Techniques

Electrochemical degradation is an emerging AOP that uses an electric current to drive oxidation reactions on the surface of an anode. johnfhuntregeneration.co.uknih.gov This technology has proven to be one of the more effective methods for destroying PFAS. uit.no

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are particularly effective because they can generate powerful hydroxyl radicals and facilitate direct electron transfer from the PFAS molecule, leading to its decomposition. uit.noresearchgate.net Studies on PFOA have demonstrated degradation efficiencies of over 90% with BDD anodes, breaking the compound down into shorter-chain PFCAs and eventually fluoride ions. nih.govfosan.org The process is influenced by factors such as current density, pH, and the presence of other ions in the water. nih.govfosan.org Recent research has also explored using reactive metals like lithium to mediate the electrochemical reduction and mineralization of PFAS at ambient temperature and pressure. chemrxiv.org

Table 2: Research Findings on Electrochemical Degradation of PFOA (as a proxy for PFPeDA)

| Anode Material | Key Findings | Reference |

|---|---|---|

| Ti/SnO₂-Sb/PbO₂ | Achieved 91.1% degradation and 77.4% defluorination of PFOA after 90 minutes. | nih.gov |

| Boron-Doped Diamond (BDD) | Current density and treatment time are the most critical factors; degradation of up to 100% is possible. | uit.no |

| Boron-Doped Diamond (BDD) | Acidic conditions (pH 3) and higher temperatures favor degradation. | fosan.org |

| Lithium-mediated | Achieved 95% degradation and 94% defluorination of PFOA without forming shorter-chain PFAS byproducts. | chemrxiv.org |

Thermal Treatment and Pyrolysis for PFAS Destruction

Thermal treatment is a definitive destruction technology for PFAS-contaminated materials, including spent adsorbents, soils, and biosolids. researchgate.netrsc.org

Incineration: High-temperature incineration (typically >1000°C) is considered the best-demonstrated available technology for destroying PFAS. nih.govconcawe.eu The high heat breaks the C-F bonds, destroying the molecule. However, there are concerns about the potential for incomplete combustion, which could release smaller, volatile fluorinated compounds into the atmosphere. researchgate.net

Pyrolysis and Gasification: Pyrolysis is the thermal decomposition of materials at high temperatures (500-850°C) in the absence of oxygen. mdpi.com Gasification is a similar process but with a limited amount of oxygen. These methods can effectively destroy PFAS in solid materials like sewage sludge, converting them into biochar and pyrogas. mdpi.comcore.ac.uk Studies have shown that pyrolysis at 700°C can reduce PFAS concentrations in biochar to non-detectable levels. mdpi.com

Table 3: Pyrolysis Treatment Efficiency for PFAS in Biosolids Data generalized from studies on mixed PFAS, applicable to long-chain compounds like PFPeDA.

| Pyrolysis Temperature | PFAS Reduction in Biochar | Key Observation | Reference |

|---|---|---|---|

| 500 °C | 97.3% - 100% | PFAS compounds were completely removed in some samples. | mdpi.com |

| 700 °C | 99.6% - 100% | PFAS were undetected in the resulting biochar for most samples. | mdpi.com |

In Situ Remediation Approaches

In situ remediation technologies treat contaminants directly within the subsurface, avoiding the costs and risks associated with excavation and transport. regenesis.com For PFAS, these methods primarily focus on immobilization rather than destruction, as in-place destruction is currently very challenging. serdp-estcp.mil

Soil Stabilization and Immobilization Techniques

Stabilization, or immobilization, involves adding amendments to contaminated soil or groundwater to bind PFAS and prevent them from migrating. fehrgraham.com This strategy contains the contamination and reduces exposure risk to receptors like drinking water wells. rsc.org

Activated Carbon Injection: Colloidal activated carbon (CAC), a liquid form of activated carbon, can be injected into the subsurface to form a permeable reactive barrier. regenesis.comresearchgate.net As groundwater flows through this barrier, PFAS molecules adsorb onto the carbon particles, effectively removing them from the water phase. regenesis.com This technique has shown high removal rates for long-chain PFAS. researchgate.net However, its long-term effectiveness can be influenced by complex site hydrogeology, which may allow the contaminant plume to bypass the barrier. researchgate.net

Stabilization-Solidification (S/S): This technique combines adsorbents like activated carbon with binding agents such as cement or lime. researchgate.net The mixture is incorporated into the contaminated soil, where it chemically stabilizes the PFAS through adsorption and physically solidifies the soil matrix. This process reduces the soil's hydraulic conductivity, further limiting the potential for PFAS to leach into groundwater. S/S amended with activated carbon has demonstrated very high treatment efficiency (>99.9%) for long-chain PFAS in leaching tests.

Bioremediation Potential and Limitations for Perfluorinated Compounds

Bioremediation strategies for per- and polyfluoroalkyl substances (PFAS), including compounds like perfluoropentadecane, face significant hurdles due to the extreme stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. researchgate.net This stability makes PFAS resistant to microbial degradation. researchgate.netacs.org Consequently, the complete mineralization of these compounds through biological means presents a substantial challenge. acs.org

Despite these challenges, research into bioremediation is an evolving field, exploring the capabilities of microorganisms and plants to transform or accumulate these persistent chemicals. acs.org Technologies like microbial bioremediation and phytoremediation are in the early stages of development. acs.org Their widespread application is currently limited by long reaction times, partial degradation, and often low removal efficiencies. acs.org

Studies have shown that some microorganisms can degrade certain types of PFAS. For instance, the Acidimicrobiaceae strain A6 has demonstrated the ability to defluorinate and degrade perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), achieving up to 60% removal in 100-day incubations. acs.org Multiple Pseudomonas species have also been shown to degrade perfluoroalkyl acids under aerobic conditions. nih.gov Fungal species, such as Pseudeurotium sp. and Geomyces sp., have also shown potential in degrading PFOA and PFOS. nih.govresearchgate.net However, much of the observed biodegradation for polyfluorinated compounds is incomplete, often halting at the formation of more persistent perfluorinated products. researchgate.net

Phytoremediation, the use of plants to clean up contaminants, is another area of investigation. nih.gov Plants can absorb PFAS from soil and water, a process known as bioaccumulation. nih.gov While this doesn't typically destroy the compounds, it can concentrate them in the plant biomass, which can then be harvested and removed. nih.gov Species like red fescue (Festuca rubra), black willow (Salix nigra), and river birch (Betula nigra) have been identified as hyperaccumulators of certain perfluoroalkyl acids. nih.govresearchgate.net

Limitations of Bioremediation for PFAS:

Recalcitrant Nature: The strength of the C-F bond makes PFAS highly resistant to enzymatic attack. researchgate.netacs.org

Incomplete Degradation: Biotransformation often results in the formation of stable perfluorinated intermediates rather than complete mineralization. researchgate.net

Slow Process: Bioremediation can be a very slow process, requiring long incubation or growth periods. acs.orgnih.gov

Toxicity: High concentrations of some PFAS can be toxic to the microorganisms intended for remediation. nih.gov Long-chain PFAS, like this compound, are often more toxic to soil microbial communities than short-chain ones. nih.gov

Table 1: Examples of Bioremediation Studies on Perfluorinated Compounds

| Organism/Plant | Target Compound(s) | Condition | Removal/Degradation Efficiency | Reference(s) |

|---|---|---|---|---|

| Acidimicrobiaceae strain A6 | PFOA, PFOS | Anaerobic | Up to 60% removal after 100 days | acs.org |

| Pseudomonas species | Perfluoroalkyl acids | Aerobic | Degradation observed | nih.gov |

| Scenedesmus quadricauda (Microalgae) | PFOA | Aquatic | 58.2% removal (44.8% bioaccumulation, 12.8% biosorption) | nih.gov |

| Festuca rubra (Red Fescue) | Perfluoroalkyl acids | Soil | Hyperaccumulation observed | nih.govresearchgate.net |

Novel and Emerging Remediation Technologies

Given the limitations of traditional methods, research has intensified on novel technologies that can effectively destroy the stable PFAS molecules.

Mechanochemical Destruction (e.g., Piezoelectric Ball Milling) for PFAS

Mechanochemical destruction (MCD) is an emerging technology that uses mechanical force to induce chemical reactions. battelle.org High-energy ball milling, a common MCD technique, involves grinding contaminated materials with milling balls in a rotating vessel. battelle.orgepa.gov The intense collisions generate heat, radicals, and even plasma, which can break the C-F bonds of PFAS. epa.gov

A promising advancement in this area is piezoelectric-material-assisted ball milling (PZM-BM). researchgate.netnih.govresearchgate.net This solvent-free process uses piezoelectric materials, like boron nitride (BN), as co-milling reagents. nih.govresearchgate.net The mechanical force from ball collisions activates the piezoelectric material, generating high electrical potentials (on the order of kilovolts) that facilitate the destruction of PFAS at ambient temperature and pressure. researchgate.netnih.govresearchgate.net

Key Findings from PZM-BM Research:

High Efficiency: Studies have demonstrated the complete destruction and near-quantitative (~100%) defluorination of solid PFOS and PFOA after just two hours of treatment with boron nitride. researchgate.netnih.govresearchgate.net

Broad Applicability: The process is effective for a wide range of PFAS, independent of their functional group or chain length, and has been successfully tested on PFAS-contaminated sediments and aqueous film-forming foam (AFFF). nih.govdigitellinc.com In one study, approximately 80% of 21 targeted PFAS were destroyed in contaminated sediment after 6 hours. nih.govresearchgate.net

Favorable Byproducts: The process breaks down PFAS into inorganic fluoride compounds and graphite (B72142). epa.gov When potassium phosphate (B84403) is used as a reagent, the fluorine can be recovered as potassium fluoride (KF), a valuable chemical feedstock. nih.gov

Sustainability: PZM-BM is a non-thermal, solvent-free process that does not require caustic chemicals, heating, or pressurization, making it a more sustainable alternative to incineration. nih.govresearchgate.net

Table 2: Performance of Mechanochemical Destruction on PFAS

| Technology | Target PFAS/Matrix | Reagent(s) | Treatment Time | Destruction Efficiency | Reference(s) |

|---|---|---|---|---|---|

| Piezoelectric Ball Milling (PZM-BM) | Solid PFOA, PFOS | Boron Nitride (BN) | 2 hours | ~100% destruction and defluorination | nih.govresearchgate.net |

| Piezoelectric Ball Milling (PZM-BM) | PFAS-contaminated sediment | Boron Nitride (BN) | 6 hours | ~80% destruction of 21 PFAS | nih.govresearchgate.net |

| Ball Milling | AFFF concentrate, Contaminated soil | Quartz sand | - | >99% for AFFF, comparable for soil | rsc.org |

Plasma-Based Decontamination Methods

Plasma-based water treatment is another innovative technology for PFAS destruction. enviro.wiki This process uses electricity to convert water or a background gas into plasma—a highly reactive state of matter containing a mixture of ions, electrons, and reactive species. enviro.wikifraunhofer.de These reactive species, particularly aqueous electrons, are key to breaking down the resilient PFAS molecules. enviro.wiki

In a typical setup, contaminated water is passed through a reactor where it is exposed to plasma generated by electrical discharges. fraunhofer.deimeche.org The plasma attacks the PFAS molecular chains, breaking them down into smaller, less harmful substances. fraunhofer.de The process can be repeated in a closed circuit to achieve complete mineralization. imeche.org

Advantages and Findings:

High Removal Efficiency: Plasma treatment has been shown to reduce PFAS concentrations by over 90%, often to below detection limits, for long-chain compounds. enviro.wiki One study achieved a 63.75% reduction in PFOA concentration after two hours of treatment. iwaponline.com

No Chemical Additives: The process operates using only electricity, without the need for additional chemicals, and produces no residual waste. enviro.wiki

Broad-Spectrum Degradation: Plasma can non-selectively degrade a wide range of organic contaminants, not just PFAS. enviro.wiki

Real-World Application: The technology has been successfully tested on real water samples from contaminated sites, demonstrating its effectiveness outside of controlled laboratory settings. fraunhofer.deimeche.org

Foam Fractionation and Membrane Separation Techniques for PFAS

Unlike destructive technologies, foam fractionation and membrane separation are physical processes that separate and concentrate PFAS from large volumes of water, creating a smaller, highly concentrated waste stream that is more economical to destroy. nih.govrsc.org

Foam Fractionation: This technique leverages the surfactant nature of PFAS molecules, which have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. e2metrix.com This structure causes them to accumulate at air-water interfaces. In foam fractionation, air bubbles are sparged through contaminated water. nih.govwaterandcarbon.com PFAS molecules attach to the surface of the bubbles, which rise to form a foam layer at the top. e2metrix.com This PFAS-enriched foam is then collected, collapsing into a small volume of liquid concentrate. nih.gove2metrix.com This method is highly effective for removing PFAS from sources like landfill leachate. waterandcarbon.com Systems can achieve removal efficiencies of over 99% for most short-chain and long-chain PFAS. epocenviro.com

Membrane Separation: High-pressure membrane processes like nanofiltration (NF) and reverse osmosis (RO) are effective at physically removing PFAS from water. mdpi.comnih.gov These methods use semi-permeable membranes with pore sizes small enough to block the passage of PFAS molecules while allowing water to pass through. mdpi.com

Nanofiltration (NF) and Reverse Osmosis (RO) have demonstrated high rejection efficiencies, generally above 90-99%, for both long- and short-chain PFAS. nih.govnih.gov

The effectiveness of membrane separation depends on factors such as the membrane's pore size, surface charge, and the pH of the water. mdpi.comnih.gov Negatively charged membranes can repel anionic PFAS molecules, enhancing removal. nih.gov

The primary drawback is the production of a concentrated PFAS brine (rejectate), which requires further treatment or disposal. rsc.orgmdpi.com

Table 3: Comparison of Separation Technologies for PFAS

| Technology | Principle | Advantages | Limitations |

|---|---|---|---|

| Foam Fractionation | Adsorption of surfactant PFAS molecules at air-water interfaces to form a concentrated foam. nih.gov | Low operational cost, no chemical additives, high removal efficiency (>99%), reduces waste volume significantly. nih.govwaterandcarbon.comepocenviro.com | Does not destroy PFAS; creates a concentrate requiring further treatment. nih.gov |

| Membrane Separation (NF/RO) | Pressure-driven filtration through semi-permeable membranes that block PFAS molecules based on size and charge. mdpi.comnih.gov | High rejection efficiency (>90-99%) for a broad range of PFAS, technologically mature. nih.govrsc.org | Does not destroy PFAS; produces a highly concentrated brine (rejectate); potential for membrane fouling. rsc.orgmdpi.com |

Fluorine Recovery and Circular Economy Principles in Remediation

A truly sustainable approach to PFAS remediation not only involves destruction but also considers the recovery of valuable resources, aligning with the principles of a circular economy. bioengineer.org The element fluorine is a critical resource for many industries, including pharmaceuticals and agrochemicals, and its primary source, the mineral fluorspar, is becoming increasingly scarce. bioengineer.orgtechnologynetworks.com

Recent breakthroughs in mechanochemical destruction have demonstrated a viable pathway to not only break down PFAS but also to recover their fluorine content for reuse. bioengineer.orgacs.org By reacting PFAS with reagents like potassium phosphate during ball milling, the strong C-F bonds are broken, and the fluorine is captured as a simple, recyclable salt like potassium fluoride. nih.gov

This process offers several benefits for a circular fluorine economy: nih.govbioengineer.orgtechnologynetworks.com

Resource Recovery: It transforms hazardous PFAS waste into a valuable feedstock for the production of fluorochemicals. bioengineer.orgtechnologynetworks.com

Reduced Mining: It lessens the dependence on mining finite resources like fluorspar. bioengineer.org

Waste Valorization: It provides a method to upcycle problematic "forever chemicals" into high-value materials. nih.gov

Closed-Loop System: The phosphate salts used in the process can also be recovered and reused, minimizing waste and environmental impact. nih.gov

Integrating such recovery processes into remediation strategies represents a paradigm shift from simple disposal or destruction to a more sustainable, circular approach to managing PFAS contamination. eventscribe.netrembind.com This involves developing end-of-life management guidelines that prioritize circularity and waste treatment. errin.eu

Applications of Perfluoropentadecane in Advanced Materials and Chemical Technologies Research Focus

Utilization as a Building Block in Fluorochemical Synthesis

While not a direct reactive building block in the conventional sense, Perfluoropentadecane is a subject of research in the context of a circular fluorine economy. Recent studies have focused on the degradation of persistent per- and polyfluoroalkyl substances (PFAS), including this compound, to recover fluorine. nih.govresearchgate.netresearchgate.net This recovered fluorine can then be used to create valuable fluorochemicals.

The process involves breaking down the highly stable carbon-fluorine bonds in this compound. One innovative method uses solvent-free mechanochemical reactions with potassium phosphate (B84403) salts to mineralize PFAS compounds. researchgate.netunimi.it This destruction process can achieve nearly quantitative recovery of the fluorine content in the form of potassium fluoride (B91410) (KF) and potassium monofluorophosphate (K₂PO₃F). unimi.it These resulting fluoride salts are crucial starting materials for a wide range of fluorinating reagents used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.govresearchgate.net For instance, the KF generated can be used in nucleophilic substitution reactions to introduce fluorine into organic molecules. nih.govresearchgate.net

This approach positions this compound not as a direct constructive unit but as a source material or precursor in a recycling and upcycling strategy for producing high-value fluorochemicals. nih.govresearchgate.net This research is part of a broader effort to develop sustainable methods that address PFAS contamination while also providing an alternative source for the fluorine required by the chemical industry. unimi.itacs.orgox.ac.uk

Table 1: Fluorochemicals Synthesized from PFAS-Derived Fluorinating Reagents This table showcases examples of valuable chemicals that can be produced using fluorinating agents derived from the degradation of various PFAS, including compounds structurally related to this compound.

| Target Fluorochemical | Precursor | Potential Application Area |

| 4-Fluoronitrobenzene | Tetraalkylammonium fluoride | Precursor for Cabozantinib (anti-cancer drug) |

| 2,6-Difluorobenzonitrile | Tetraalkylammonium fluoride | Precursor for Rufinamide (anti-seizure drug) |

| Methyl 2-fluoropropanoate | Tetraalkylammonium fluoride | Precursor for Indaziflam (herbicide) |

| 4-Fluorobenzaldehyde | Potassium Fluoride (KF) | Precursor for Atorvastatin (cholesterol-lowering drug) |

| 2-Fluoro-5-nitrobenzonitrile | Potassium Fluoride (KF) | Precursor for (+)-SJ733 (anti-malarial drug) |

| PyFluor | Potassium Fluoride (KF) | Deoxyfluorinating agent |

| Source: Adapted from research on PFAS upcycling. nih.govresearchgate.net |

Role in Fluorous Phase Chemistry and Separations

Fluorous chemistry is a separation and purification technique that utilizes the unique properties of perfluorinated compounds. wordpress.comwikipedia.org Highly fluorinated substances, like this compound, are often immiscible with both aqueous and common organic solvents, creating a distinct third phase known as the "fluorous phase". unimi.itwordpress.com This property is the foundation of fluorous separation techniques.

The core principle involves tagging a molecule of interest (e.g., a catalyst or a reaction product) with a perfluorinated alkyl chain, often called a "fluorous ponytail". wikipedia.org This tagged molecule becomes highly soluble in a fluorous solvent. After a chemical reaction in a single phase at an elevated temperature, the system can be cooled to re-establish a two- or three-phase system. The fluorous-tagged species will selectively partition into the fluorous phase, allowing for its simple separation from untagged reactants and products in the organic or aqueous phase. nih.govwordpress.comtcichemicals.com

Perfluorocarbons such as perfluorohexane (B1679568) and other long-chain PFCs serve as the solvents for the fluorous phase. Due to its long perfluorinated chain, this compound embodies the characteristics required for a component of a fluorous phase, namely high density, hydrophobicity, and lipophobicity. unimi.it These separations are highly efficient and are considered a "green chemistry" technique because the fluorous phase, often containing an expensive catalyst, can be recovered and reused. wordpress.comwikipedia.org

Table 2: Key Concepts in Fluorous Phase Chemistry

| Concept | Description | Relevance of this compound |

| Fluorous Phase | A liquid phase consisting of a highly fluorinated or perfluorinated solvent that is immiscible with aqueous and many organic solvents. | As a perfluorinated alkane, this compound can act as a component of the fluorous phase. |

| Fluorous Tagging | The process of attaching a perfluorinated alkyl chain ("ponytail") to a molecule to make it soluble in the fluorous phase. wikipedia.org | The C₁₅F₃₁- group represents a long-chain fluorous tag. |

| Liquid-Liquid Extraction | A separation technique based on the differential partitioning of compounds between two or more immiscible liquid phases. wordpress.com | Fluorous separations use liquid-liquid extraction to isolate fluorous-tagged molecules from non-fluorous ones. |

| Fluorous Biphase System (FBS) | A system using two liquid phases: an organic solvent and a fluorous solvent. tcichemicals.com The phases can become miscible upon heating to allow a reaction and separate upon cooling for purification. wordpress.com | This compound's properties are suitable for its use in creating the fluorous phase in an FBS. |

| Source: Based on principles of fluorous chemistry. wordpress.comwikipedia.orgtcichemicals.com |

Integration in Specialized Inert Liquids and Functional Materials (e.g., FC-70)

Perfluorocarbons are known for their extreme chemical inertness and thermal stability, which makes them ideal for use as specialized inert liquids. wikipedia.orgdokumen.pub These properties stem from the strength of the carbon-fluorine bond. rushim.ru this compound, as a member of this class, exhibits high density, low surface tension, and the ability to dissolve gases like oxygen. researchgate.net These characteristics are valuable for applications such as electronic coolants, heat transfer fluids, and components in functional materials where chemical resistance and non-reactivity are paramount. researchgate.netdokumen.pube-bookshelf.de

A notable example of a perfluorinated inert liquid is Fluorinert™ FC-70. However, it is important to distinguish that FC-70 is primarily identified as Perfluorotripentylamine (N(C₅F₁₁)₃), a perfluorinated amine, not this compound (C₁₅F₃₂), which is a perfluoroalkane. wikipedia.orgsisweb.com While both are perfluorinated compounds with 15 carbon atoms and are used as electronic coolants, their molecular structures are different. researchgate.netwikipedia.org Research has noted the degradation of both FC-70 and this compound in studies of PFAS destruction, treating them as distinct, non-polymeric perfluorinated substances. nih.govresearchgate.net The use of this compound would be in similar application areas that leverage the general properties of PFCs for creating highly stable and inert liquid-based systems.

Research into Novel Perfluorinated Compound Applications

Research continues to uncover novel applications for perfluorinated compounds, driven by their unique properties. e-bookshelf.demdpi.come-bookshelf.de The field is expanding beyond traditional uses into areas like advanced biomedical materials, "smart" hydrogels, and high-performance electronics. dokumen.pubmdpi.com While much of this research focuses on functionalized fluorochemicals or fluoropolymers, the fundamental properties of perfluoroalkanes like this compound inform these developments.

Current research involving this compound is often linked to environmental science, particularly its fate, transport, and potential for remediation through degradation and upcycling into new fluorochemicals. nih.govresearchgate.netresearchgate.net This itself is a novel application area, turning a persistent pollutant into a valuable resource. unimi.it Furthermore, the study of the physical properties of long-chain perfluoroalkanes, such as their sublimation and vaporization enthalpies, is crucial for predicting their behavior in various applications and in the environment. researchgate.net As the demand for advanced materials with exceptional stability and tailored properties grows, research into the synthesis and application of the entire class of perfluorinated compounds, including this compound, is expected to continue. e-bookshelf.de

Future Research Directions and Regulatory Implications for Perfluoropentadecane

Addressing Data Gaps in Environmental and Toxicological Profiles

A significant challenge in assessing the risk of perfluoropentadecane is the presence of substantial data gaps in its environmental and toxicological profiles. undp.orgissues.orgpce.parliament.nz The Agency for Toxic Substances and Disease Registry (ATSDR) defines a data gap as any substance-specific information missing from the scientific literature that is necessary for conducting comprehensive public health assessments. nih.gov

Environmental Profile: